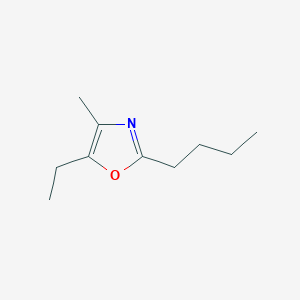
Benz(a)anthracene-3,4-diol, 3,4-dihydro-, diacetate, (3R-trans)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene-3,4-diol, 3,4-dihydro-, diacetate, (3R-trans)- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH). This compound is known for its significant biological activity, particularly in the context of carcinogenicity. It is a metabolite of benz(a)anthracene and has been studied extensively for its role in cancer research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-3,4-diol, 3,4-dihydro-, diacetate, (3R-trans)- typically involves the dihydroxylation of benz(a)anthracene followed by acetylation. The dihydroxylation can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting diol is then acetylated using acetic anhydride and a base such as pyridine to yield the diacetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its primary use in research rather than commercial applications. the synthetic route described above can be scaled up for larger batch production if necessary.
Análisis De Reacciones Químicas
Types of Reactions
Benz(a)anthracene-3,4-diol, 3,4-dihydro-, diacetate, (3R-trans)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form epoxides and other oxidative metabolites.
Reduction: Reduction reactions can convert the diacetate back to the diol form.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Epoxides and quinones.
Reduction: Benz(a)anthracene-3,4-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benz(a)anthracene-3,4-diol, 3,4-dihydro-, diacetate, (3R-trans)- has several scientific research applications:
Cancer Research: It is used to study the mechanisms of carcinogenesis and the role of PAHs in cancer development.
Biochemistry: The compound is used to investigate enzyme-catalyzed reactions involving PAHs and their metabolites.
Toxicology: It helps in understanding the toxicological effects of PAHs and their derivatives on living organisms.
Environmental Science: The compound is studied for its role in environmental pollution and its impact on ecosystems.
Mecanismo De Acción
The mechanism of action of Benz(a)anthracene-3,4-diol, 3,4-dihydro-, diacetate, (3R-trans)- involves its metabolic activation to reactive intermediates. These intermediates can form DNA adducts, leading to mutations and potentially cancer. The compound is metabolized by cytochrome P450 enzymes to form diol epoxides, which are highly reactive and can bind to DNA . This supports the bay region theory of polycyclic hydrocarbon carcinogenesis .
Comparación Con Compuestos Similares
Similar Compounds
Benz(a)anthracene: The parent compound, which is less reactive but still carcinogenic.
Benz(a)anthracene-1,2-diol: Another dihydrodiol derivative with different biological activity.
Benz(a)anthracene-5,6-diol: A dihydrodiol with lower carcinogenic potential compared to the 3,4-diol.
Uniqueness
Benz(a)anthracene-3,4-diol, 3,4-dihydro-, diacetate, (3R-trans)- is unique due to its exceptionally high carcinogenicity compared to other dihydrodiol derivatives of benz(a)anthracene. This is attributed to its ability to form highly reactive diol epoxides that can interact with DNA and induce mutations .
Propiedades
Número CAS |
80433-92-7 |
|---|---|
Fórmula molecular |
C22H18O4 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
[(3R,4R)-4-acetyloxy-3,4-dihydrobenzo[a]anthracen-3-yl] acetate |
InChI |
InChI=1S/C22H18O4/c1-13(23)25-21-10-9-18-19(22(21)26-14(2)24)8-7-17-11-15-5-3-4-6-16(15)12-20(17)18/h3-12,21-22H,1-2H3/t21-,22-/m1/s1 |
Clave InChI |
XPKGWMVQOJZDTF-FGZHOGPDSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1C=CC2=C([C@H]1OC(=O)C)C=CC3=CC4=CC=CC=C4C=C32 |
SMILES canónico |
CC(=O)OC1C=CC2=C(C1OC(=O)C)C=CC3=CC4=CC=CC=C4C=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


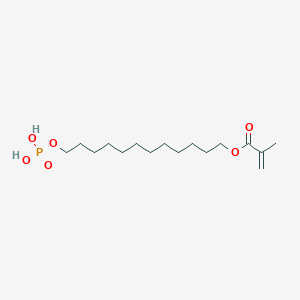
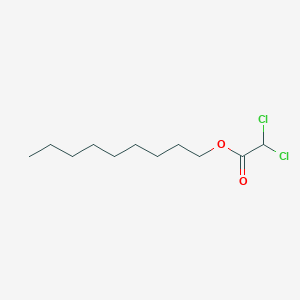
![3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene](/img/structure/B14427788.png)
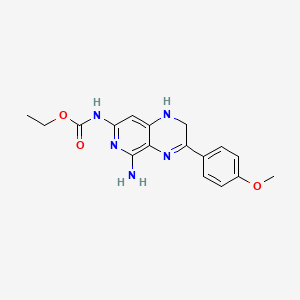

![N-[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1,2,4-triazol-3-yl]benzamide](/img/structure/B14427801.png)
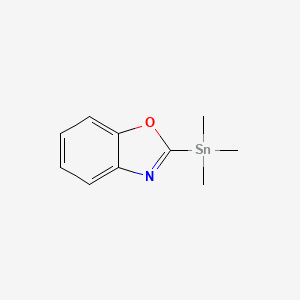
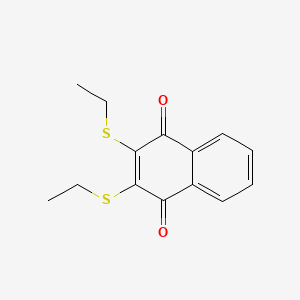
![Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]-](/img/structure/B14427813.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14427814.png)

